![molecular formula C18H15NO5S2 B13056631 3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylicacid](/img/structure/B13056631.png)
3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C18H15NO5S2 and a molecular weight of 389.45 g/mol . This compound is characterized by the presence of a thiophene ring, a phenoxy group, and a phenylmethanesulfonamido group, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with phenoxy and phenylmethanesulfonamido groups. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Reaction: This is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Reaction: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring with phenoxy and phenylmethanesulfonamido groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H15NO5S2 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
3-[4-(N-methylsulfonylanilino)phenoxy]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C18H15NO5S2/c1-26(22,23)19(13-5-3-2-4-6-13)14-7-9-15(10-8-14)24-16-11-12-25-17(16)18(20)21/h2-12H,1H3,(H,20,21) |
Clé InChI |
CHQHGNTUORYMHY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[(7E)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B13056553.png)
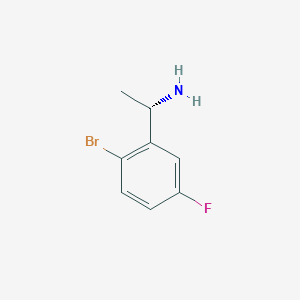
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056574.png)
![2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride](/img/structure/B13056580.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13056589.png)
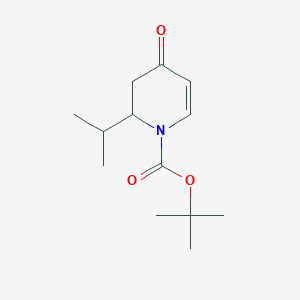
![(E)-1-(2-methylpropane-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13056598.png)
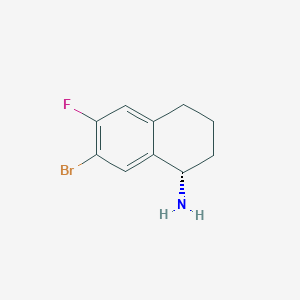
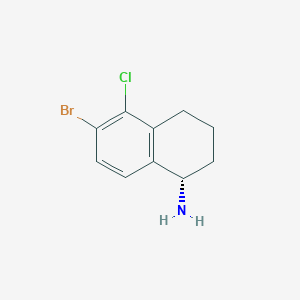

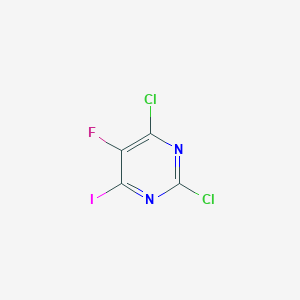
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate](/img/structure/B13056624.png)
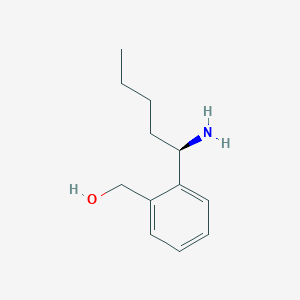
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino6-chloropyridine-3-carboxylate](/img/structure/B13056647.png)
